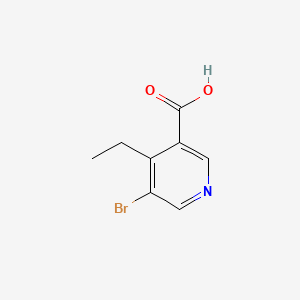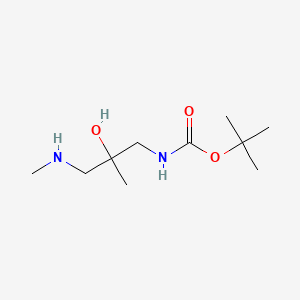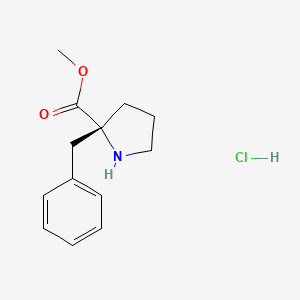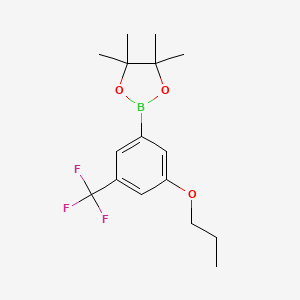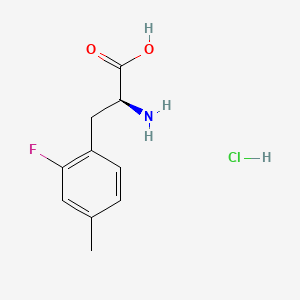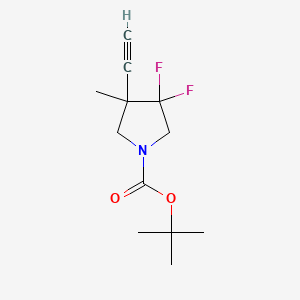
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of ethynyl and difluoro groups, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Incorporation of the Difluoro Groups: The difluoro groups are typically introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
Análisis De Reacciones Químicas
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Addition: The ethynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkynes.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate involves its interactions with specific molecular targets and pathways. The ethynyl and difluoro groups contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
This compound: This compound has similar functional groups but may differ in the position or number of substituents.
Propiedades
Fórmula molecular |
C12H17F2NO2 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
tert-butyl 3-ethynyl-4,4-difluoro-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17F2NO2/c1-6-11(5)7-15(8-12(11,13)14)9(16)17-10(2,3)4/h1H,7-8H2,2-5H3 |
Clave InChI |
ZSBLZLMCULUTRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


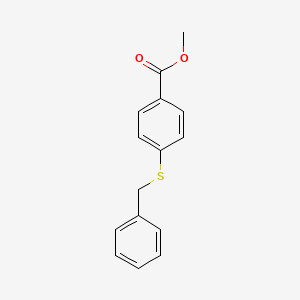
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
![2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14024643.png)
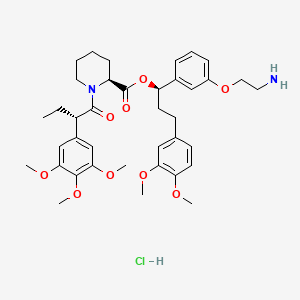


![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
